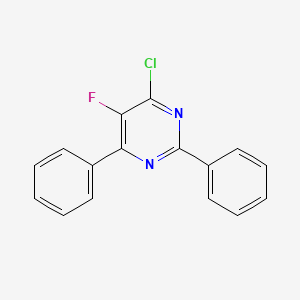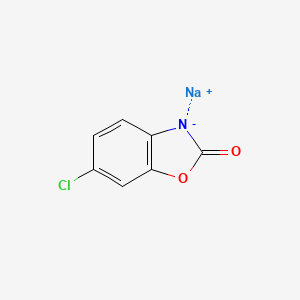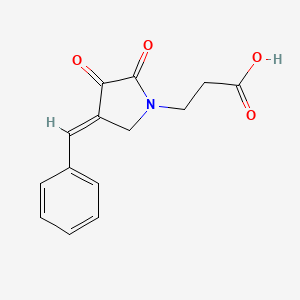
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO4 It is a derivative of pyrrolidine and is characterized by the presence of a benzylidene group attached to a dioxopyrrolidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of 4-benzylidene-2,3-dioxopyrrolidine with propanoic acid under specific conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of biological pathways. The dioxopyrrolidinyl moiety may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)acetic acid
- 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid
- 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)pentanoic acid
Uniqueness
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzylidene group and the dioxopyrrolidinyl moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
76628-83-6 |
|---|---|
Fórmula molecular |
C14H13NO4 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
3-[(4E)-4-benzylidene-2,3-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C14H13NO4/c16-12(17)6-7-15-9-11(13(18)14(15)19)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17)/b11-8+ |
Clave InChI |
XKWFVQIWIXUCSQ-DHZHZOJOSA-N |
SMILES isomérico |
C1/C(=C\C2=CC=CC=C2)/C(=O)C(=O)N1CCC(=O)O |
SMILES canónico |
C1C(=CC2=CC=CC=C2)C(=O)C(=O)N1CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


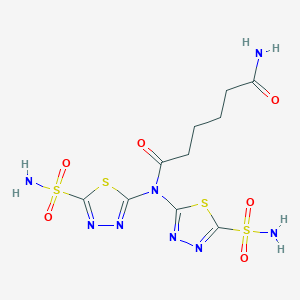
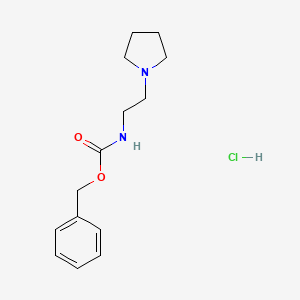
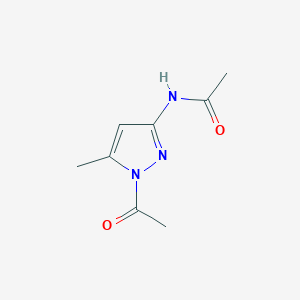
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)

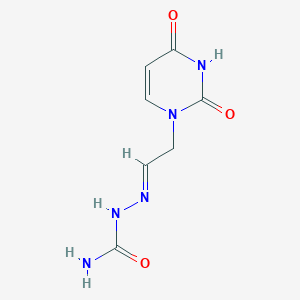
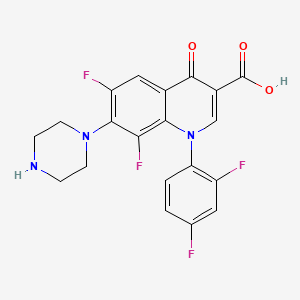
![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
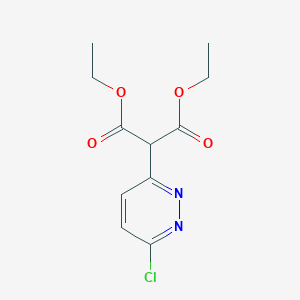
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
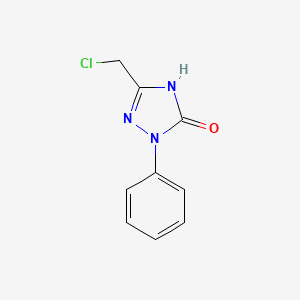
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
